Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

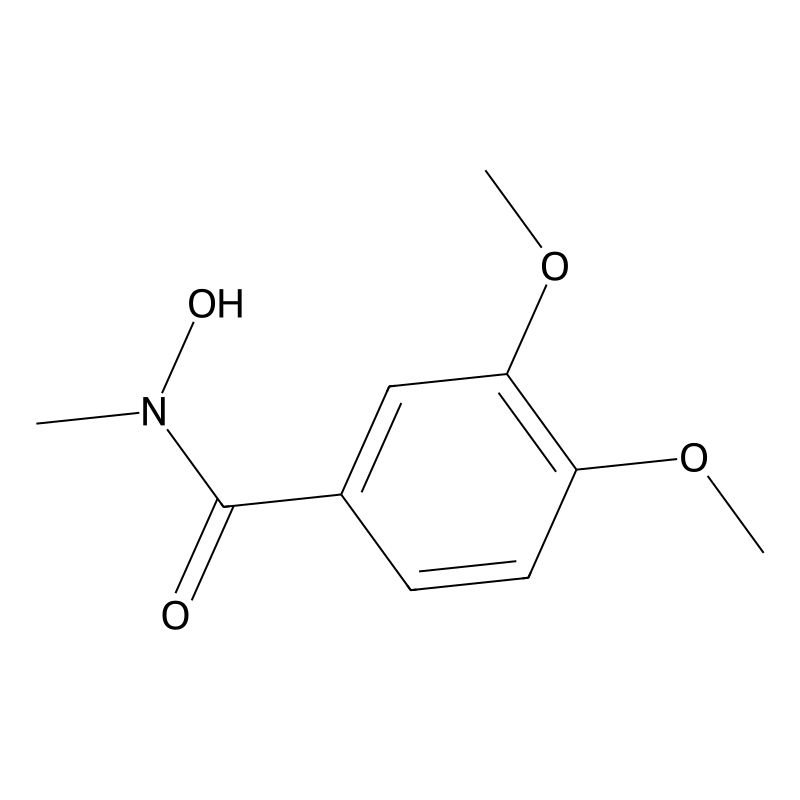

Benzamide, N-hydroxy-3,4-dimethoxy-N-methyl- is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of approximately 211.21 g/mol. It is classified as a derivative of benzamide, featuring a hydroxylamine functional group and methoxy substituents at the 3 and 4 positions of the benzene ring. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural characteristics.

- Condensation Reactions: These compounds can undergo condensation to form Schiff bases, which are important intermediates in organic synthesis.

- Photophysical and Photochemical Processes: Benzamides can also participate in photophysical reactions, where light energy induces changes in the electronic state of the molecules, leading to various photochemical transformations.

The synthesis of Benzamide, N-hydroxy-3,4-dimethoxy-N-methyl- typically involves several steps:

- Formation of the Benzamide Backbone: This can be achieved by reacting benzenesulfonyl chloride with an appropriate amine under suitable catalytic conditions.

- Hydroxylamine Introduction: The introduction of the hydroxylamine group can be performed through nitration followed by reduction or direct reaction with hydroxylamine derivatives.

- Methoxy Substitution: The methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide under basic conditions .

Benzamide, N-hydroxy-3,4-dimethoxy-N-methyl- has several potential applications:

- Pharmaceutical Development: Its structure suggests potential use in drug development, particularly for conditions involving inflammation or cancer.

- Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex organic compounds used in various industrial applications.

Interaction studies involving benzamide derivatives often focus on their binding affinity to biological targets. These studies help elucidate the mechanisms through which these compounds exert their biological effects. For instance:

- Receptor Binding Studies: Investigations into how these compounds interact with specific receptors can provide insights into their therapeutic potential.

- Enzyme Inhibition Assays: Many benzamides are evaluated for their ability to inhibit enzymes involved in disease pathways, contributing to their development as therapeutic agents .

Benzamide, N-hydroxy-3,4-dimethoxy-N-methyl- shares structural similarities with several other compounds. Here are some comparable compounds along with a brief comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylbenzamide | Simple methyl substitution on the nitrogen atom | Lacks hydroxyl and methoxy groups |

| 4-Methoxy-N-methylbenzamide | Methoxy group at the para position | Only one methoxy group compared to two |

| 3-Methoxy-N-methylbenzamide | Methoxy group at the meta position | Different substitution pattern affecting activity |

| N-Hydroxybenzamide | Hydroxylamine group without methoxy substituents | Absence of methoxy groups alters solubility |

| N-Hydroxy-3,4-dimethoxybenzamide | Similar structure but lacks methyl substitution | Provides insights into activity variations |

Benzamide, N-hydroxy-3,4-dimethoxy-N-methyl-'s unique combination of hydroxylamine and methoxy groups may confer distinct pharmacological properties that differentiate it from other benzamide derivatives.

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Wu S, Wohlschlaeger J, de Groot H, Rauen U. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model. J Invest Surg. 2009 Sep-Oct;22(5):340-7. PubMed PMID: 19842888.

3: Veres G, Radovits T, Merkely B, Karck M, Szabó G. Custodiol-N, the novel cardioplegic solution reduces ischemia/reperfusion injury after cardiopulmonary bypass. J Cardiothorac Surg. 2015 Feb 28;10:27. doi: 10.1186/s13019-015-0226-9. PubMed PMID: 25890005; PubMed Central PMCID: PMC4350983.

4: Stegemann J, Hirner A, Rauen U, Minor T. Use of a new modified HTK solution for machine preservation of marginal liver grafts. J Surg Res. 2010 May 1;160(1):155-62. doi: 10.1016/j.jss.2008.10.021. Epub 2008 Dec 25. PubMed PMID: 19541327.

5: Pless G, Sauer IM, Rauen U. Improvement of the cold storage of isolated human hepatocytes. Cell Transplant. 2012;21(1):23-37. doi: 10.3727/096368911X580509. Epub 2011 Jun 7. PubMed PMID: 21669032.

6: Pizanis N, Gillner S, Kamler M, de Groot H, Jakob H, Rauen U. Cold-induced injury to lung epithelial cells can be inhibited by iron chelators - implications for lung preservation. Eur J Cardiothorac Surg. 2011 Oct;40(4):948-55. doi: 10.1016/j.ejcts.2011.01.052. Epub 2011 Mar 12. PubMed PMID: 21398140.

7: Zatschler B, Dieterich P, Müller B, Kasper M, Rauen U, Deussen A. Improved vessel preservation after 4 days of cold storage: experimental study in rat arteries. J Vasc Surg. 2009 Aug;50(2):397-406. doi: 10.1016/j.jvs.2009.04.064. PubMed PMID: 19631875.

8: Radovits T, Lin LN, Zotkina J, Koch A, Rauen U, Köhler G, Karck M, Szabó G. Endothelial dysfunction after long-term cold storage in HTK organ preservation solutions: effects of iron chelators and N-alpha-acetyl-L-histidine. J Heart Lung Transplant. 2008 Feb;27(2):208-16. doi: 10.1016/j.healun.2007.11.002. PubMed PMID: 18267229.

9: Wille T, de Groot H, Rauen U. Improvement of the cold storage of blood vessels with a vascular preservation solution. Study in porcine aortic segments. J Vasc Surg. 2008 Feb;47(2):422-31. doi: 10.1016/j.jvs.2007.09.048. PubMed PMID: 18164170.

10: Rauen U, Klempt S, de Groot H. Histidine-induced injury to cultured liver cells, effects of histidine derivatives and of iron chelators. Cell Mol Life Sci. 2007 Jan;64(2):192-205. PubMed PMID: 17180300.

11: Fernando SD, Gunawardena DM, Bandara MR, De Silva D, Carter R, Mendis KN, Wickremasinghe AR. The impact of repeated malaria attacks on the school performance of children. Am J Trop Med Hyg. 2003 Dec;69(6):582-8. PubMed PMID: 14740872.